molecular formula C14H10N2O3 B5790225 2-(3-methylphenyl)-5-nitro-1,3-benzoxazole

2-(3-methylphenyl)-5-nitro-1,3-benzoxazole

Cat. No.: B5790225
M. Wt: 254.24 g/mol
InChI Key: YTIRRQOOPVMGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-5-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.06914219 g/mol and the complexity rating of the compound is 344. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

A study by Ertan-Bolelli, Yildiz, and Ozgen-Ozgacar (2016) explored the antimicrobial activities of benzoxazole derivatives, including those structurally similar to 2-(3-methylphenyl)-5-nitro-1,3-benzoxazole. The compounds demonstrated broad-spectrum activity against various microorganisms, including Mycobacterium tuberculosis, highlighting their potential as scaffolds for potent drug designs.

Vibrational Spectroscopic Studies

The vibrational spectroscopic properties of benzoxazole derivatives were studied by Mary et al. (2008), providing insight into the molecular structure and dynamics of these compounds. This research is crucial for understanding the physical properties of benzoxazoles, including this compound.

DNA Topoisomerase Inhibition

In research conducted by Oksuzoglu et al. (2008), benzoxazole derivatives demonstrated inhibitory activity against DNA topoisomerase I and II. This highlights their potential as therapeutic agents in cancer treatment, where targeting DNA topoisomerases is a key strategy.

Crystal Structure Analysis

The study of the crystal structure of benzoxazole derivatives by Centore, Piccialli, and Tuzi (2013) offers detailed insight into the molecular geometry and intermolecular interactions of such compounds. This research is important for the development of materials and drugs based on benzoxazole structures.

Anthelmintic Activities

Research by Satyendra et al. (2015) on novel 5-nitro-1,3-benzoxazole derivatives showed significant in vitro anthelmintic activities. This indicates the potential of benzoxazole derivatives in treating parasitic infections.

Anti-Inflammatory Properties

The study by Seth et al. (2014) revealed that benzoxazole derivatives exhibit anti-inflammatory properties, suggesting their use in developing new anti-inflammatory drugs.

Properties

IUPAC Name

2-(3-methylphenyl)-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-9-3-2-4-10(7-9)14-15-12-8-11(16(17)18)5-6-13(12)19-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIRRQOOPVMGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.